5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide
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Overview
Description
5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with formyl, methyl, and carboxamide groups, as well as a trimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent such as DMF and POCl₃. The trimethoxyphenyl moiety is often introduced through a Friedel-Crafts alkylation reaction using 2,4,5-trimethoxybenzyl chloride and an appropriate catalyst like AlCl₃.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: 5-carboxy-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide
Reduction: 5-hydroxymethyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, although specific studies would be required to confirm these activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The formyl group may form covalent bonds with nucleophilic residues in proteins, while the trimethoxyphenyl moiety could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide
- 5-formyl-2-methyl-N-[(2,4-dimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide
- 5-formyl-2-methyl-N-[(2,5-dimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups can enhance its solubility and potentially its ability to cross biological membranes, making it a more effective bioactive compound compared to its analogs with fewer methoxy groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-formyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10-13(6-12(9-20)19-10)17(21)18-8-11-5-15(23-3)16(24-4)7-14(11)22-2/h5-7,9,19H,8H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJHFNYUSHRZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C=O)C(=O)NCC2=CC(=C(C=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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